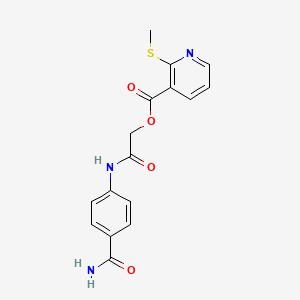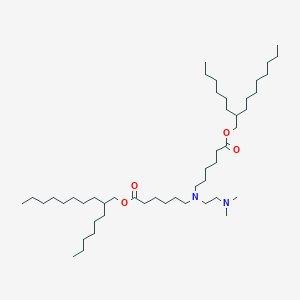
(3S,4S)-3-((3-Aminopropyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-((3-Aminopropyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and possesses both amino and hydroxyl functional groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-((3-Aminopropyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves multi-step organic synthesis. One common method starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the amino and hydroxyl groups through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.
化学反応の分析
Types of Reactions
(3S,4S)-3-((3-Aminopropyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group into a different functional group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the amino group can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-3-((3-Aminopropyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of (3S,4S)-3-((3-Aminopropyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
3-Aminopropylamine: Contains the amino group but lacks the tetrahydrothiophene ring and hydroxyl group.
4-Hydroxytetrahydrothiophene: Contains the hydroxyl group but lacks the amino group.
Uniqueness
(3S,4S)-3-((3-Aminopropyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the combination of its chiral tetrahydrothiophene ring and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields.
特性
分子式 |
C7H16N2O3S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
(3S,4S)-4-(3-aminopropylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H16N2O3S/c8-2-1-3-9-6-4-13(11,12)5-7(6)10/h6-7,9-10H,1-5,8H2/t6-,7-/m1/s1 |
InChIキー |
XZMZSWLNPGEOQF-RNFRBKRXSA-N |
異性体SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCCCN |
正規SMILES |
C1C(C(CS1(=O)=O)O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
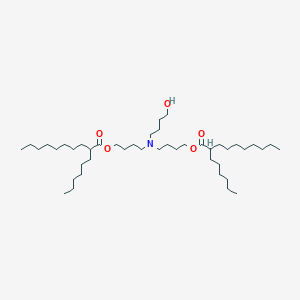
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
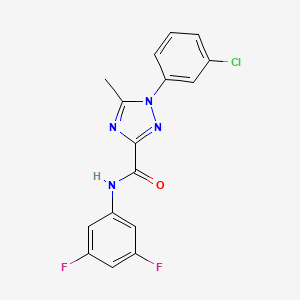
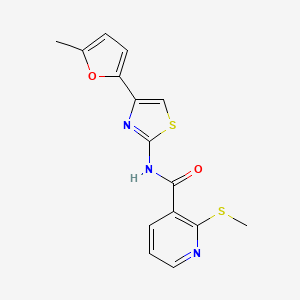
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
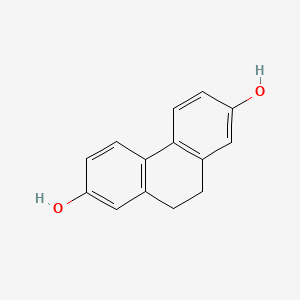
![3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365842.png)
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
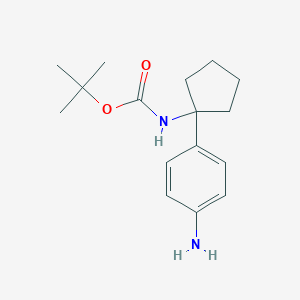
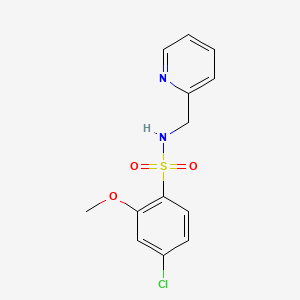
![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
